molecular formula C13H20N2O3S B6749932 2-cyclopentyl-N-(5-methyl-6-oxo-1H-pyridin-3-yl)ethanesulfonamide

2-cyclopentyl-N-(5-methyl-6-oxo-1H-pyridin-3-yl)ethanesulfonamide

Cat. No.: B6749932
M. Wt: 284.38 g/mol
InChI Key: PDEJULBLQDTSKY-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-(5-methyl-6-oxo-1H-pyridin-3-yl)ethanesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopentyl group, a pyridinone moiety, and an ethanesulfonamide group, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(5-methyl-6-oxo-1H-pyridin-3-yl)ethanesulfonamide typically involves multi-step organic synthesis techniques. One common approach is to start with the preparation of the pyridinone core, followed by the introduction of the cyclopentyl group and the ethanesulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-(5-methyl-6-oxo-1H-pyridin-3-yl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-cyclopentyl-N-(5-methyl-6-oxo-1H-pyridin-3-yl)ethanesulfonamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Its unique structure may offer therapeutic benefits, leading to the development of new pharmaceuticals.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-cyclopentyl-N-(5-methyl-6-oxo-1H-pyridin-3-yl)ethanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopentyl-N-(5-methyl-6-oxo-1H-pyridin-3-yl)ethanesulfonamide: shares structural similarities with other sulfonamide derivatives and pyridinone-containing compounds.

    tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl) (4-aminobutyl)carbamate: is another compound with a similar core structure but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

2-cyclopentyl-N-(5-methyl-6-oxo-1H-pyridin-3-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-10-8-12(9-14-13(10)16)15-19(17,18)7-6-11-4-2-3-5-11/h8-9,11,15H,2-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEJULBLQDTSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CNC1=O)NS(=O)(=O)CCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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